(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile
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Overview
Description
(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile is an organic compound characterized by the presence of a bromophenyl group, a cyclopentyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and cyclopentanone as the primary starting materials.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-bromobenzaldehyde and cyclopentanone in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(3-bromophenyl)-3-cyclopentylpropenal.
Cyanation: The intermediate is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Bromophenyl)-3-cyclopentylacrylonitrile
- (E)-3-(4-Bromophenyl)-3-cyclopentylacrylonitrile
- (E)-3-(3-Chlorophenyl)-3-cyclopentylacrylonitrile
Uniqueness
(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H14BrN |
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Molecular Weight |
276.17 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)-3-cyclopentylprop-2-enenitrile |
InChI |
InChI=1S/C14H14BrN/c15-13-7-3-6-12(10-13)14(8-9-16)11-4-1-2-5-11/h3,6-8,10-11H,1-2,4-5H2/b14-8+ |
InChI Key |
VMVXIHUIEAOCTC-RIYZIHGNSA-N |
Isomeric SMILES |
C1CCC(C1)/C(=C\C#N)/C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCC(C1)C(=CC#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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